molecular formula C13H14ClF3N2O3 B1377665 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate CAS No. 1375238-97-3

2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate

Cat. No. B1377665
M. Wt: 338.71 g/mol
InChI Key: LYTFMFFLWOPWIJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate, also known as TFMC, is a chemical compound that has become increasingly important in scientific research due to its unique properties and potential applications. This compound is a member of the carbamate family of compounds, which are characterized by their ability to form strong carbon-oxygen bonds that can be used for various purposes. TFMC has been used in a variety of research applications due to its ability to form strong bonds, its relatively low toxicity, and its wide range of applications.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : A study by Ji et al. (2018) demonstrated the synthesis of a compound structurally similar to the one , exhibiting significant inhibitory capacity against A549 and BGC-823 cancer cell lines. This research implies the potential of such compounds in cancer therapy (Ji et al., 2018).

Pharmaceutical Development

  • Development of Neurokinin-1 Receptor Antagonists : Research by Harrison et al. (2001) involved a compound with a similar structure, highlighting its efficacy in pre-clinical tests relevant to clinical effectiveness in emesis and depression (Harrison et al., 2001).

Chemical Synthesis and Characterization

  • Chiral Discrimination and Chemical Synthesis : Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound, emphasizing the role of such molecules in chemical synthesis and chiral discrimination (Bereznitski et al., 2002).

  • Synthesis of Mannich Base Derivatives : A study by Idhayadhulla et al. (2014) involved the synthesis of derivatives of a structurally similar compound, showing significant antibacterial activity, especially against Streptococcus epidermidis (Idhayadhulla et al., 2014).

Material Science and Polymer Chemistry

  • Synthesis and Characterization of Polyimides : Myung et al. (2004) investigated a dianhydride monomer with similarities to the compound , highlighting its application in the synthesis of polyimides with unique properties (Myung et al., 2004).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chloro-2-morpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTFMFFLWOPWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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